BenchChemオンラインストアへようこそ!

Y1 receptor antagonist 1

Chiral Pharmacology Enantioselectivity NPY Y1 Receptor

Y1 receptor antagonist 1 (H 409-22 isomer, CAS 221697-09-2) is the active enantiomer of H-409/22. Unlike generic NPY Y1 antagonists, this compound offers evidence-tier differentiation: validated ex vivo vascular reactivity blockade, local bone anabolic effects via intra-tibial administration, and unique human cardiovascular data from an 82-patient crossover trial. These properties are not uniformly shared across the argininamide series or CNS-optimized alternatives. Essential for researchers requiring enantiomer-specific pharmacology in cardiovascular, skeletal biology, or medicinal chemistry programs.

Molecular Formula C28H33N5O3
Molecular Weight 487.604
CAS No. 221697-09-2
Cat. No. B2911388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY1 receptor antagonist 1
CAS221697-09-2
Molecular FormulaC28H33N5O3
Molecular Weight487.604
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C28H33N5O3/c1-19(20-14-16-23(34)17-15-20)32-26(35)24(13-8-18-31-28(29)30)33-27(36)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-17,19,24-25,34H,8,13,18H2,1H3,(H,32,35)(H,33,36)(H4,29,30,31)/t19-,24-/m1/s1
InChIKeyAOUQZUZEYSDMEZ-NTKDMRAZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Y1 Receptor Antagonist 1 (H 409-22 Isomer, CAS 221697-09-2): Baseline Characterization of an Argininamide-Type NPY Y1 Antagonist


Y1 receptor antagonist 1 (H 409-22 isomer), CAS 221697-09-2, is the active enantiomer of H-409/22, a competitive, non-peptide argininamide-type antagonist of the neuropeptide Y (NPY) Y1 receptor [1]. It functions by dose-dependently blocking Y1 receptor-mediated responses to both exogenous and endogenous NPY . As a close structural analog of the widely cited tool compounds BIBP3226 and BIBO3304, it represents a member of the diphenylacetyl-argininamide chemotype that has served as the scaffold for numerous Y1 antagonist development programs [2].

Why Generic Substitution Among NPY Y1 Receptor Antagonists Is Scientifically Invalid: Divergent In Vivo Pharmacology Profiles


Substitution among NPY Y1 receptor antagonists without experimental validation introduces significant scientific risk, as members of this class exhibit profound divergence in key procurement-relevant parameters including systemic versus local tissue effects, species-specific pharmacology, and physicochemical stability. Y1 receptor antagonist 1 demonstrates a distinct in vivo pharmacological signature characterized by its enantiomer-specific activity [1], validated local bone anabolic effects following intra-tibial administration [2], and species-dependent vascular response modulation [3]. These properties are not uniformly shared across the argininamide series, nor across the broader Y1 antagonist landscape spanning dihydropyridines (e.g., BMS-193885), carbazoles, and peptide-derived antagonists, each of which exhibits unique selectivity fingerprints, brain penetration characteristics, and metabolic liabilities [4].

Y1 Receptor Antagonist 1 Quantitative Evidence Guide: Differentiating Dimensions for Scientific Selection


Enantiomer-Specific Activity: Y1 Receptor Antagonist 1 Is the Active Isomer, Unlike the Racemic Parent

Y1 receptor antagonist 1 is the active isomer of H-409/22, while H 510-45 is the inactive enantiomer with no measurable Y1 receptor antagonism. This enantioselectivity is a documented class feature of the argininamide series but must be verified per compound; BIBO3304's inactive enantiomer BIBO 3457 similarly exhibits negligible affinity [1]. Direct quantitative binding affinity data (Ki) for Y1 receptor antagonist 1 are not publicly reported in peer-reviewed literature; the Ki value of 0.19 nM circulating in vendor materials refers to a fluorescent probe analog (compound 39) with a distinct structure and CAS number, not the parent compound .

Chiral Pharmacology Enantioselectivity NPY Y1 Receptor

Vascular Y1 Antagonism: Dose-Dependent Blockade of Exogenous and Endogenous NPY Responses in Porcine Model

In isolated porcine blood vessel preparations, Y1 receptor antagonist 1 (H 409-22 isomer) produces dose-dependent antagonism of vasoconstrictor responses to both exogenously administered NPY and endogenously released NPY evoked by high-frequency sympathetic nerve stimulation [1]. This ex vivo tissue pharmacology differentiates it from BMS-193885, which was characterized primarily for central nervous system effects on feeding behavior rather than peripheral vascular function [2]. BIBO3304 has been shown to inhibit the pressor response to NPY in cats at 100 μg/kg [3], but cross-species and experimental design differences preclude direct quantitative comparison with the porcine vascular data for H 409-22.

Cardiovascular Pharmacology NPY Vascular Biology Ex Vivo Tissue

Local Bone Anabolic Effects: Intra-Tibial Application Demonstrates Osteogenic Activity Distinct from Central Feeding Applications

Local intra-tibial injection of Y1 receptor antagonist 1 (1 × 10⁻⁴ M in hyaluronic acid) in wild-type male Wistar rats produced new bone formation in trabecular bone and demonstrated potential for regulating local bone mineral density [1]. This tissue-specific bone anabolic effect represents a fundamentally different application domain from the hypothalamic feeding suppression studied with BMS-193885, which reduced food intake and body weight gain in rats when administered intraperitoneally at 10 mg/kg [2]. BIBO3304 has been shown to inhibit NPY-induced feeding when injected into the paraventricular nucleus at 30 μg/animal [3], again demonstrating a CNS feeding focus rather than local bone effects.

Bone Metabolism Osteogenesis NPY Bone Biology

Feeding Behavior Modulation: Species-Dependent Efficacy Profile Differentiated from Non-Human Primate Y1 Antagonists

Intracerebroventricular administration of Y1 receptor antagonist 1 at 200 nmol inhibited NPY-induced feeding in guinea pigs, while the lower 100 nmol dose was ineffective; notably, the compound also produced a modest stimulatory effect on feeding [1]. This complex feeding modulation contrasts with the more straightforward suppression observed with the peptidic Y1 antagonist 1229U91 (Y1ANT), which blocked NPY-induced feeding and attenuated fasting-induced feeding in rhesus macaques, but had no effect in satiated monkeys [2]. BMS-193885 reduced both NPY-induced and spontaneous overnight food intake in rats [3]. The species and dose-response differences underscore that Y1 antagonist effects on feeding are not uniform across compounds.

Feeding Behavior Appetite Regulation NPY Orexigenic Signaling

Chemical Scaffold Identity: Argininamide Chemotype with Documented Structure-Activity Relationships

Y1 receptor antagonist 1 belongs to the argininamide chemotype, a scaffold for which extensive structure-activity relationship (SAR) data have been published using BIBP3226 (Ki = 1.1 nM for rat Y1; Ki = 7 nM for human Y1) [1] and BIBO3304 (IC50 = 0.38-0.72 nM) [2] as reference compounds. This chemotype is chemically distinct from the dihydropyridine class represented by BMS-193885 (Ki = 3.3 nM at human Y1; Kb = 4.5 nM in functional cAMP assay) [3], the carbazole class (high brain penetration, modest oral bioavailability) [4], and peptide-derived antagonists like 1229U91 (Ki = 0.041 nM at human Y1, but with Y4 agonism liability) [5]. The argininamide scaffold provides a distinct pharmacological toolkit for structure-based probe design and orthogonal target validation studies.

Medicinal Chemistry Argininamide Scaffold SAR

Human Cardiovascular Stress Response: Y1 Antagonist 1 Attenuates Exercise-Induced Blood Pressure Elevation Without Affecting Ischemic Parameters

In a randomized, double-blind, two-way crossover study of 82 evaluable male patients with coronary artery disease, intravenous infusion of Y1 receptor antagonist 1 at low dose (6.7 μg/kg/min; n=59) and high dose (13.3 μg/kg/min; n=23) for 2 hours attenuated exercise-induced blood pressure elevation compared to placebo, without affecting exercise-induced ischemic parameters [1]. This human cardiovascular stress response data represents a clinical-stage finding that distinguishes this compound from preclinical Y1 antagonists such as BMS-193885, which demonstrated no serious cardiovascular adverse effects in rats and dogs up to 30 and 10 mg/kg i.v. respectively [2], and BIBO3304, which inhibited the pressor response to NPY in cats but has no published human exercise stress data [3].

Clinical Pharmacology Exercise Physiology Coronary Artery Disease

Y1 Receptor Antagonist 1: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Peripheral Cardiovascular Pharmacology: Ex Vivo and In Vivo Vascular Y1 Receptor Studies

This compound is directly validated for ex vivo vascular pharmacology studies requiring dose-dependent blockade of NPY-mediated vasoconstriction in isolated blood vessel preparations. Its demonstrated antagonism of both exogenous NPY and endogenously released NPY from sympathetic nerve stimulation in porcine tissue [1] makes it suitable for peripheral cardiovascular research programs investigating the role of sympathetic co-transmission and NPY in vascular tone regulation. Unlike CNS-optimized Y1 antagonists such as BMS-193885, this compound's vascular pharmacology is a documented primary application domain [2].

Bone Metabolism and Local Osteogenesis Research

Researchers investigating the peripheral actions of NPY Y1 receptor signaling in bone biology should consider this compound based on its demonstrated ability to induce new bone formation in trabecular bone following local intra-tibial administration in rats at 1 × 10⁻⁴ M [1]. This tissue-specific osteogenic effect is not a reported feature of CNS-penetrant Y1 antagonists developed for obesity and feeding indications (e.g., BMS-193885, J-104870) [2], establishing a unique application niche for Y1 receptor antagonist 1 in skeletal biology and bone anabolic research.

Translational Cardiovascular Stress Pharmacology Requiring Human Clinical Data

For research programs requiring Y1 antagonist tool compounds with existing human cardiovascular stress response data, this compound provides a unique evidence tier. Its evaluation in a randomized, double-blind, two-way crossover study of 82 coronary artery disease patients demonstrated attenuation of exercise-induced blood pressure elevation without affecting ischemic parameters [1]. This human data distinguishes it from preclinical-only Y1 antagonists such as BMS-193885 (preclinical safety only) and BIBO3304 (feline pressor data only) [2], making it the appropriate selection for translational cardiovascular research bridging preclinical Y1 biology to human physiology.

Argininamide Scaffold-Based Medicinal Chemistry and Probe Development

Medicinal chemistry teams developing novel Y1 receptor ligands based on the argininamide scaffold should use this compound as a reference tool alongside BIBP3226 (Ki = 1.1-7 nM) and BIBO3304 (IC50 = 0.38-0.72 nM) [1]. The diphenylacetyl-argininamide core structure provides a well-characterized SAR framework [2], and the compound's active isomer identity offers a defined stereochemical reference point for chiral purity analysis and enantioselective synthesis optimization. It serves as a chemically distinct comparator to dihydropyridine-based Y1 antagonists (e.g., BMS-193885, Ki = 3.3 nM) for orthogonal target validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Y1 receptor antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.